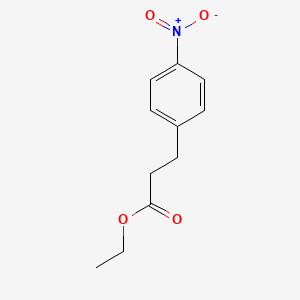

Ethyl 3-(4-nitrophenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKUTNMKCRVGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468418 | |

| Record name | Ethyl 3-(4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-34-9 | |

| Record name | Ethyl 4-nitrobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-(4-nitrophenyl)propanoate molecular weight and formula

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Ethyl 3-(4-nitrophenyl)propanoate is a carboxylic ester resulting from the formal condensation of 3-(4-nitrophenyl)propanoic acid with ethanol. Structurally, it consists of a phenyl ring substituted at the para position with a nitro group, connected to an ethyl propanoate chain.

In drug development, this molecule serves as a critical "masked" scaffold. The nitro group functions as a precursor to an aniline moiety (via reduction), while the ester protects the carboxylic acid, modulating lipophilicity (

Core Data Summary

| Property | Value |

| IUPAC Name | Ethyl 3-(4-nitrophenyl)propanoate |

| Molecular Formula | |

| Molecular Weight | 223.23 g/mol |

| CAS Registry Number | 7116-34-9 |

| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |

| Boiling Point | ~175–180 °C (at reduced pressure, predicted) |

| Solubility | Soluble in EtOAc, DCM, EtOH; Insoluble in water |

| SMILES | CCOC(=O)CCC1=CC=C(C=C1)[O-] |

Synthetic Pathways & Mechanism

The most robust synthetic route for high-purity Ethyl 3-(4-nitrophenyl)propanoate is Fischer Esterification . This method is preferred over acyl chloride coupling in early-phase discovery due to milder conditions and the avoidance of thionyl chloride byproducts.

Mechanism of Action

The reaction is an equilibrium process driven by acid catalysis (typically

Pathway Visualization (DOT)

Figure 1: Acid-catalyzed Fischer Esterification pathway. The reaction is driven to completion by the removal of water or excess ethanol.

Experimental Protocol: Fischer Esterification

Validation Standard: This protocol assumes a 10 mmol scale. Yields typically range from 85-95%.

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Charge the flask with 3-(4-nitrophenyl)propanoic acid (1.95 g, 10 mmol). Add absolute ethanol (20 mL).

-

Catalysis: Carefully add concentrated

(0.5 mL) dropwise. Note: Exothermic reaction. -

Reaction: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting acid (

) should disappear, replaced by the less polar ester (

-

-

Workup: Cool to room temperature. Concentrate ethanol under reduced pressure (rotary evaporator).

-

Neutralization: Dissolve the residue in Ethyl Acetate (30 mL) and wash with saturated

(2 x 15 mL) to remove unreacted acid and catalyst. -

Isolation: Wash the organic layer with brine, dry over anhydrous

, filter, and concentrate. -

Result: The product is obtained as a pale yellow oil which may crystallize upon standing.

Reactivity & Pharmaceutical Utility

Ethyl 3-(4-nitrophenyl)propanoate is rarely the final API (Active Pharmaceutical Ingredient). Instead, it is a privileged intermediate . Its primary utility lies in the chemoselective reduction of the nitro group to an amine, generating Ethyl 3-(4-aminophenyl)propanoate .

This aniline derivative is a structural homolog of Melphalan (a chemotherapy agent) and serves as a building block for protease inhibitors and integrin antagonists.

Reduction Workflow (Nitro Amine)

The reduction must be controlled to avoid hydrolyzing the ester. Catalytic hydrogenation is the gold standard for cleanliness, while Tin(II) Chloride (

Figure 2: Chemoselective reduction of the nitro group. Conditions are optimized to preserve the ester functionality.

Protocol: Catalytic Hydrogenation

-

Safety: Purge all glassware with Nitrogen (

) to remove oxygen. Hydrogen gas is flammable. -

Dissolution: Dissolve Ethyl 3-(4-nitrophenyl)propanoate (1.0 eq) in Ethanol (0.1 M concentration).

-

Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

-

Hydrogenation: Sparge with Hydrogen gas (balloon pressure or 1 atm) for 4 hours at room temperature.

-

Filtration: Filter through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric when dry.

-

Yield: Quantitative conversion to the amine is expected.

Analytical Characterization

To validate the identity of the synthesized Ethyl 3-(4-nitrophenyl)propanoate, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

The spectrum is distinct due to the para-substitution pattern and the ethyl chain.

-

8.15 (d, 2H): Aromatic protons ortho to the Nitro group (deshielded by electron-withdrawing

- 7.35 (d, 2H): Aromatic protons meta to the Nitro group.

-

4.12 (q, 2H): Methylene protons of the Ethyl ester (

-

3.05 (t, 2H): Benzylic methylene protons (

-

2.65 (t, 2H): Methylene protons adjacent to carbonyl (

-

1.22 (t, 3H): Methyl protons of the Ethyl ester (

Mass Spectrometry (ESI-MS)

-

Target Ion:

-

Calculated m/z: 224.23

-

Observed m/z: Typically 224.2

0.1.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12847985, Ethyl 3-(4-nitrophenyl)propanoate. Retrieved from [Link]

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

- Rylander, P. N. (1979).Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative source for nitro-to-amine reduction methodologies).

Methodological & Application

Reaction conditions for hydrolysis of ethyl 3-(4-nitrophenyl)propanoate

Application Note & Protocol Guide

Topic: Optimized Reaction Conditions for the Hydrolysis of Ethyl 3-(4-nitrophenyl)propanoate

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Cleavage of a Nitroaromatic Ester

Ethyl 3-(4-nitrophenyl)propanoate is a key intermediate in synthetic organic chemistry, often utilized in the development of pharmaceuticals and functional materials. Its hydrolysis to 3-(4-nitrophenyl)propanoic acid is a critical transformation, unlocking a carboxylic acid moiety for further derivatization, such as amide bond formation. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the ester's carbonyl carbon, making it an interesting substrate for mechanistic and kinetic studies.

This guide provides a comprehensive analysis of the primary methods for hydrolyzing this ester: base-catalyzed saponification, reversible acid-catalyzed hydrolysis, and highly specific enzyme-catalyzed biotransformation. We will delve into the mechanistic underpinnings of each approach, present detailed, field-tested protocols, and offer insights into optimizing reaction conditions to achieve desired outcomes of yield, purity, and efficiency.

Part 1: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is the most common and generally preferred chemical method for this transformation. The reaction is effectively irreversible, driven by the final deprotonation of the carboxylic acid product, which ensures the reaction proceeds to completion.[1][2]

Causality and Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or KOH) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.[3][4] This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide as a leaving group. In the final, crucial step, the highly basic ethoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This acid-base reaction is thermodynamically favorable and prevents the reverse reaction from occurring.[5][6]

To recover the desired 3-(4-nitrophenyl)propanoic acid, a subsequent acidification step is required to protonate the carboxylate salt.

Experimental Protocol: Saponification

This protocol details a standard procedure for the hydrolysis of ethyl 3-(4-nitrophenyl)propanoate using sodium hydroxide.

Materials:

-

Ethyl 3-(4-nitrophenyl)propanoate (MW: 223.22 g/mol )[7]

-

Sodium Hydroxide (NaOH)

-

Ethanol (or Tetrahydrofuran/Methanol mixture)

-

Deionized Water

-

Hydrochloric Acid (HCl), 3M

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (22.4 mmol) of ethyl 3-(4-nitrophenyl)propanoate in 100 mL of ethanol.

-

Base Addition: In a separate beaker, prepare a solution of 2.7 g (67.2 mmol, 3.0 equivalents) of NaOH in 30 mL of deionized water. Add the NaOH solution to the stirred solution of the ester at room temperature.

-

Scientist's Note: Using a co-solvent system like ethanol/water ensures the solubility of both the organic ester and the inorganic base. A stoichiometric excess of NaOH is used to ensure complete reaction.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Workup - Solvent Removal: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: To the remaining aqueous solution, add 100 mL of deionized water. Cool the mixture in an ice bath and slowly add 3M HCl with stirring until the pH is ~1-2. The product, 3-(4-nitrophenyl)propanoic acid, will precipitate as a solid.

-

Causality: This step protonates the sodium 3-(4-nitrophenyl)propanoate salt, rendering it insoluble in the aqueous medium.[1]

-

-

Extraction & Isolation: Extract the aqueous suspension three times with 75 mL portions of ethyl acetate. Combine the organic layers in a separatory funnel, wash with 50 mL of brine (saturated NaCl solution), and dry over anhydrous MgSO₄.[8]

-

Purification: Filter off the drying agent and remove the ethyl acetate under reduced pressure to yield the crude 3-(4-nitrophenyl)propanoic acid (MW: 195.17 g/mol ).[9] The product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.

Workflow for Base-Catalyzed Hydrolysis

Caption: Workflow for saponification of the target ester.

Part 2: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[2][10] It is an equilibrium-controlled process, which presents a significant practical disadvantage compared to saponification. To drive the reaction toward the products (carboxylic acid and alcohol), Le Chatelier's principle must be exploited by using a large excess of water.[1][11]

Causality and Mechanistic Insight

The reaction is initiated by the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺).[10][11] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water. A tetrahedral intermediate is formed, followed by a series of proton transfers. These transfers effectively convert the ethoxy group into a good leaving group (ethanol). Finally, elimination of ethanol and deprotonation of the resulting carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product.[5]

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

-

Ethyl 3-(4-nitrophenyl)propanoate

-

Sulfuric Acid (H₂SO₄), concentrated

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, create a 10% (v/v) aqueous sulfuric acid solution by carefully and slowly adding 25 mL of concentrated H₂SO₄ to 225 mL of deionized water with cooling in an ice bath.

-

Substrate Addition: To the dilute acid solution, add 5.0 g (22.4 mmol) of ethyl 3-(4-nitrophenyl)propanoate.

-

Reflux: Heat the biphasic mixture to reflux with vigorous stirring to maximize the interfacial area between the aqueous and organic phases. The reaction is significantly slower than saponification and may require 12-24 hours. Monitor by TLC.

-

Scientist's Note: The large excess of water is critical to push the equilibrium towards the hydrolysis products.[1]

-

-

Workup - Neutralization: After cooling, carefully transfer the reaction mixture to a large beaker and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction & Isolation: Extract the neutralized solution three times with 100 mL portions of ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the organic phase under reduced pressure to obtain the product. Recrystallization may be necessary to achieve high purity.

Data Summary: Chemical Hydrolysis Methods

| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |

| Reversibility | Irreversible[1][2] | Reversible (Equilibrium)[1][11] |

| Driving Force | Deprotonation of carboxylic acid | Large excess of water[1] |

| Reaction Rate | Generally fast (2-4 hours) | Generally slow (12-24 hours) |

| Conditions | Reflux, stoichiometric base (e.g., NaOH) | Reflux, catalytic acid (e.g., H₂SO₄) |

| Workup | Requires acidification of carboxylate salt | Requires neutralization of excess acid |

| Typical Yields | High (>90%) | Moderate to High (variable) |

Part 3: Enzyme-Catalyzed Hydrolysis

Biocatalysis offers a green and highly selective alternative for ester hydrolysis, proceeding under mild pH and temperature conditions.[12][13] Esterases and lipases are particularly effective at hydrolyzing p-nitrophenyl esters. The release of the p-nitrophenolate ion, which is intensely yellow, provides a convenient and continuous spectrophotometric method for monitoring reaction kinetics.[12][13]

Causality and Mechanistic Insight

Many esterases and lipases utilize a catalytic triad (typically Ser-His-Asp/Glu) in their active site.[14] The reaction proceeds via nucleophilic catalysis. The serine hydroxyl group, activated by the histidine residue, attacks the ester's carbonyl carbon to form a covalent acyl-enzyme intermediate, releasing the alcohol portion (ethanol). Subsequently, a water molecule, activated by the same catalytic machinery, hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid product and regenerating the free enzyme for the next catalytic cycle.[14]

Protocol: Enzymatic Hydrolysis & Kinetic Assay

This protocol is designed to screen for enzyme activity and can be adapted for preparative scale hydrolysis.

Materials:

-

Esterase or Lipase (e.g., from Candida antarctica, Pseudomonas cepacia)

-

Ethyl 3-(4-nitrophenyl)propanoate

-

Tris-HCl or Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Acetonitrile or DMSO (for stock solution)

-

UV-Vis Spectrophotometer with temperature control

Procedure:

-

Stock Solution: Prepare a 20 mM stock solution of ethyl 3-(4-nitrophenyl)propanoate in acetonitrile or DMSO.

-

Enzyme Solution: Prepare a solution of the chosen enzyme in the desired buffer (e.g., 1 mg/mL).

-

Kinetic Assay: In a 1.5 mL cuvette, add 960 µL of buffer and 20 µL of the enzyme solution. Equilibrate the cuvette to the desired temperature (e.g., 37°C) in the spectrophotometer.

-

Initiate Reaction: To start the reaction, add 20 µL of the 20 mM substrate stock solution (final concentration 0.4 mM) and mix quickly.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at ~405-420 nm over time (e.g., every 10 seconds for 5 minutes). The yellow p-nitrophenolate ion is formed upon hydrolysis of the related p-nitrophenyl ester, and while the target substrate here is different, similar chromophoric changes in the nitroaromatic system can be monitored. For preparative scale, the reaction can be monitored by TLC or HPLC.

-

Scientist's Note: The rate of absorbance increase is directly proportional to the rate of hydrolysis. This allows for the determination of kinetic parameters like Vmax and Km.[15]

-

-

Preparative Scale Adaptation: For larger scale reactions, increase the volumes proportionally in a stirred vessel. The reaction can be run for several hours or until completion is observed. Workup typically involves protein removal (e.g., by precipitation or filtration) followed by standard extraction procedures for the carboxylic acid product.

Comparative Analysis of Hydrolysis Methods

Caption: Comparison of key features for hydrolysis methods.

Conclusion and Recommendations

The choice of hydrolysis method for ethyl 3-(4-nitrophenyl)propanoate depends critically on the experimental goals.

-

For high-yield, preparative-scale synthesis: Base-catalyzed hydrolysis (saponification) is the most robust and reliable method due to its speed and irreversibility.

-

For mechanistic studies or when base-sensitive functional groups are present elsewhere in a more complex molecule: Acid-catalyzed hydrolysis can be used, though its reversible nature must be managed with a large excess of water.

-

For green chemistry applications, kinetic studies, or reactions requiring high selectivity: Enzymatic hydrolysis is the superior choice, offering mild conditions and the potential for excellent chemo- and stereoselectivity. The chromophoric nature of the nitrophenyl group makes it particularly amenable to enzyme kinetic analysis.

By understanding the underlying principles and practical considerations of each method, researchers can confidently select and optimize the hydrolysis of ethyl 3-(4-nitrophenyl)propanoate for their specific application.

References

-

Komeil, D. et al. (2013). Enzymatic Degradation of p-Nitrophenyl Esters... by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology. [Link]

-

Kocalar, S. et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]

-

Kocalar, S. et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]

-

Wallace, P. W. et al. (2017). Hydrolysis of 4-nitrophenyl esters and pH optimum. ResearchGate. [Link]

-

Al-Dhabi, N. A. et al. (2020). Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4. AMB Express. [Link]

-

Chen, L. et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. MDPI. [Link]

-

Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-(4-nitrophenyl)propanoate. PubChem. [Link]

-

ChemSynthesis. (n.d.). 3-(4-nitrophenyl)propanoic acid. ChemSynthesis. [Link]

-

Anantakrishnan, S. V. & Radhakrishnamurti, P. S. (1961). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A. [Link]

-

Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Hydrolysis. Course Material. [Link]

-

SIELC Technologies. (2018). Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester. SIELC. [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. Wikipedia. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. NIST Chemistry WebBook. [Link]

-

The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]

-

Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

-

Martin, O. R. et al. (1998). Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters catalysed by penicillin G acylase. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

-

Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

-

Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com. [Link]

-

Alhifthi, A. & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

-

PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. PrepChem.com. [Link]

-

Powers, Z. J. et al. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]

-

Raut, B. (2020). BASE CATALYSED HYDROLYSIS OF ESTER. YouTube. [Link]

-

University of British Columbia. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. UBC Chemistry. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 3. study.com [study.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Ethyl 3-(4-nitrophenyl)propanoate | C11H13NO4 | CID 11550335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. emerginginvestigators.org [emerginginvestigators.org]

- 14. mdpi.com [mdpi.com]

- 15. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for the Recrystallization of Ethyl 3-(4-nitrophenyl)propanoate

Introduction: The Imperative of Purity

Ethyl 3-(4-nitrophenyl)propanoate is a nitroaromatic ester of interest in various fields of chemical synthesis and drug development. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages.

Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds.[1] The underlying principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An impure solid is dissolved in a minimum amount of a hot, suitable solvent to create a saturated or near-saturated solution.[2] As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the cooled solvent (the mother liquor) and are subsequently separated by filtration.

This document provides a detailed, field-tested protocol for the recrystallization of ethyl 3-(4-nitrophenyl)propanoate, designed for researchers and professionals in chemistry and drug development. It moves beyond a simple list of steps to explain the causality behind the choices, ensuring a robust and reproducible purification process.

Physicochemical Profile and Solvent Selection Rationale

A successful recrystallization hinges on the selection of an appropriate solvent, which is guided by the physicochemical properties of the compound.[2]

Compound Properties

| Property | Value | Source |

| IUPAC Name | ethyl 3-(4-nitrophenyl)propanoate | [3] |

| Molecular Formula | C₁₁H₁₃NO₄ | [3] |

| Molecular Weight | 223.22 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Melting Point | Literature value not readily available. Purity should be assessed by a sharp, reproducible melting range. | N/A |

Solvent Selection Strategy

The ideal recrystallization solvent should meet several key criteria:

-

High Solvency at High Temperature: The compound should be highly soluble in the boiling solvent.

-

Low Solvency at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[2]

-

Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.[2]

-

Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (for removal by hot filtration) or completely soluble in the cold solvent (to remain in the mother liquor).

Based on the structure of ethyl 3-(4-nitrophenyl)propanoate, which contains a polar nitro group and a moderately polar ester functional group, the principle of "like dissolves like" suggests that polar to moderately polar solvents are appropriate.[2] For nitroaryl compounds, alcoholic solvents are often a good starting point.[4]

Recommended Solvent System:

-

Primary Recommendation: Ethanol . It is a moderately polar solvent with a suitable boiling point (78 °C) that is unlikely to cause the compound to "oil out."

-

Alternative: Ethanol/Water mixture . If the compound is too soluble in pure ethanol at room temperature, a mixed solvent system is ideal. Water acts as an "anti-solvent" or "bad" solvent. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the saturation point), after which a drop or two of hot ethanol is added to redissolve the solid.[5]

Materials and Equipment

Materials:

-

Crude ethyl 3-(4-nitrophenyl)propanoate

-

Ethanol (95% or absolute)

-

Deionized Water

-

Boiling chips or magnetic stir bar

-

Filter paper (for gravity and vacuum filtration)

-

Activated charcoal (optional, for colored impurities)

Equipment:

-

Erlenmeyer flasks (at least two)

-

Hot plate with stirring capability

-

Beakers

-

Graduated cylinders

-

Stemless or short-stemmed funnel (for hot filtration)

-

Büchner funnel and filter flask

-

Vacuum source

-

Spatula and glass stirring rod

-

Ice bath

-

Drying oven or vacuum desiccator

-

Melting point apparatus

Detailed Recrystallization Protocol

This protocol is designed as a self-validating system. Each step includes an explanation of its purpose to allow for informed adjustments.

Step 1: Dissolution in Minimum Hot Solvent

-

Place the crude ethyl 3-(4-nitrophenyl)propanoate (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a boiling chip or stir bar.

-

Add a small volume of the chosen solvent (e.g., ethanol) to the flask, just enough to create a slurry.

-

Gently heat the mixture to a boil on a hot plate while stirring.

-

Add more hot solvent in small portions, maintaining the boil, until the solid just completely dissolves. Causality : Using the minimum amount of hot solvent is critical. An excess of solvent will result in a lower, or even no, yield of recovered crystals upon cooling.

Step 2: Decolorization and Hot Filtration (Optional)

-

If the solution is colored by impurities, remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to a boil for a few minutes. Causality : Activated charcoal has a high surface area that adsorbs colored, polar impurities. It must be added to a solution below its boiling point to prevent violent boiling over.

-

If insoluble impurities or charcoal are present, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on a second pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper in portions. Causality : This step must be done quickly and with pre-heated glassware to prevent the desired compound from crystallizing prematurely in the funnel. Vacuum filtration is not used here because the reduced pressure would cause the hot solvent to boil rapidly, cooling the solution and causing premature crystallization.

Step 3: Cooling and Crystal Formation

-

Cover the flask containing the hot, clear solution with a watch glass or inverted beaker.

-

Allow the solution to cool slowly and undisturbed to room temperature on the benchtop.

-

Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize crystal recovery. Causality : Slow cooling is crucial for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice and leads to the formation of small, impure precipitates.[5]

Step 4: Collection and Washing of Crystals

-

Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Wet the paper with a small amount of ice-cold solvent to ensure a good seal.

-

Turn on the vacuum and pour the cold crystal slurry into the funnel.

-

Use a spatula to transfer any remaining crystals.

-

With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent. Causality : The crystals are washed with cold solvent to remove any adhering mother liquor, which contains the dissolved impurities. The solvent must be ice-cold to minimize redissolving the purified product.

Step 5: Drying the Purified Product

-

Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and partially dry them.

-

Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, use a drying oven set to a temperature well below the compound's melting point or a vacuum desiccator.

-

Once dry, weigh the crystals to calculate the percent recovery and determine the melting point to assess purity.

Experimental Workflow Diagram

Caption: Workflow for the recrystallization of ethyl 3-(4-nitrophenyl)propanoate.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling. | Too much solvent was used. This is the most common reason for failure. Supersaturation. The solution is stable beyond its normal saturation point. | Boil off some of the solvent to reduce the volume and re-cool. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound. |

| Product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. A high concentration of impurities is depressing the melting point. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature. Allow the solution to cool more slowly. Consider switching to a solvent with a lower boiling point. |

| Very low recovery of purified product. | Too much solvent was used during dissolution. The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used. Premature crystallization during hot filtration. | Concentrate the mother liquor by boiling off some solvent to see if a second crop of crystals can be obtained. Ensure washing solvent is thoroughly chilled and used sparingly. Ensure filtration apparatus is pre-heated and filtration is performed quickly. |

| Product is still colored after recrystallization. | Colored impurities are co-crystallizing with the product. | Repeat the recrystallization, adding a small amount of activated charcoal to the hot solution before the hot filtration step. |

References

-

ChemBK. (2024, April 9). Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]

- Google Patents. (n.d.). Method of preparing nitro esters.

-

Chemical Synthesis Database. (2025, May 20). ethyl 2-amino-3-(4-nitrophenyl)propanoate. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Unknown. (n.d.). Crystallization Solvents. Retrieved from [Link]

-

PubChem, National Institutes of Health. Ethyl 3-(4-nitrophenyl)propanoate. Retrieved from [Link]

-

NIST WebBook. 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. Retrieved from [Link]

-

Patsnap Eureka. (2025, July 22). Solubility of Ethyl Propanoate in Various Organic Solvents. Retrieved from [Link]

-

Wikipedia. Ethyl acetate. Retrieved from [Link]

-

PubChem, National Institutes of Health. Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 3-(4-Nitrophenyl)propanoate

Introduction: Accelerating Synthesis with Microwave Technology

In the landscape of modern organic synthesis and drug development, the demand for rapid, efficient, and environmentally conscious methodologies is paramount. The synthesis of ethyl 3-(4-nitrophenyl)propanoate, a valuable intermediate in the preparation of various pharmaceuticals and functional materials, provides an excellent case study for the application of microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to minutes, and improved reaction yields and purity.[1][2][3] Microwave energy directly and efficiently heats the reaction mixture, leading to uniform and rapid temperature elevation, which can accelerate reaction rates and minimize the formation of byproducts.[3] This application note provides a comprehensive guide to the microwave-assisted synthesis of ethyl 3-(4-nitrophenyl)propanoate, detailing the underlying chemical principles, a step-by-step protocol, and methods for product characterization.

Reaction Mechanism and Rationale

The synthesis of ethyl 3-(4-nitrophenyl)propanoate can be efficiently achieved through a piperidine-catalyzed Michael addition reaction. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this specific synthesis, the reaction proceeds between 4-nitrobenzaldehyde and ethyl acrylate in the presence of a catalytic amount of piperidine.

While a direct reaction between 4-nitrobenzaldehyde and ethyl acrylate might initially suggest a Baylis-Hillman reaction, the formation of the saturated propanoate ester points towards a Michael addition pathway. A plausible mechanism involves the in-situ formation of a more potent nucleophile or electrophile. A likely pathway is the initial Knoevenagel condensation of 4-nitrobenzaldehyde with a transiently formed enolate of ethyl acrylate (facilitated by piperidine), leading to the formation of ethyl (E)-3-(4-nitrophenyl)acrylate. This is then followed by a piperidine-catalyzed Michael addition of a hydride equivalent or another nucleophile present in the reaction mixture, although the exact mechanism for the saturation of the double bond under these conditions warrants further investigation.

Alternatively, a more direct Michael addition of a suitable nucleophile to an activated form of 4-nitrobenzaldehyde could be considered, followed by subsequent reaction with ethyl acrylate. However, the former pathway involving an initial condensation followed by reduction or conjugate addition is a more commonly observed transformation in similar systems.

The use of microwave irradiation is particularly advantageous in this synthesis. The polar nature of the reactants and the catalyst allows for efficient absorption of microwave energy, leading to rapid heating and a significant acceleration of the reaction rate. This often results in higher yields and cleaner product profiles compared to conventional heating methods.

Experimental Workflow

The overall workflow for the microwave-assisted synthesis of ethyl 3-(4-nitrophenyl)propanoate is depicted below.

Caption: A schematic overview of the key stages in the microwave-assisted synthesis of ethyl 3-(4-nitrophenyl)propanoate.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory microwave reactor. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Nitrobenzaldehyde | 151.12 | 1.51 g | 10.0 |

| Ethyl acrylate | 100.12 | 1.50 g (1.67 mL) | 15.0 |

| Piperidine | 85.15 | 0.085 g (0.1 mL) | 1.0 |

| Ethyl acetate | - | As needed | - |

| Hexane | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

| Silica gel (for column chromatography) | - | As needed | - |

Instrumentation:

-

Microwave Synthesis Reactor

-

Magnetic Stirrer

-

Rotary Evaporator

-

Standard laboratory glassware

-

NMR Spectrometer

-

Mass Spectrometer

Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 4-nitrobenzaldehyde (1.51 g, 10.0 mmol), ethyl acrylate (1.50 g, 15.0 mmol), and piperidine (0.085 g, 1.0 mmol).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 120 °C for 15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity) to afford pure ethyl 3-(4-nitrophenyl)propanoate.

Characterization of Ethyl 3-(4-nitrophenyl)propanoate

The structure and purity of the synthesized ethyl 3-(4-nitrophenyl)propanoate can be confirmed by standard analytical techniques.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| Appearance | Pale yellow solid or oil |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.18 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 7.38 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 3.05 (t, J = 7.6 Hz, 2H, -CH₂Ar)

-

δ 2.68 (t, J = 7.6 Hz, 2H, -CH₂COO-)

-

δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz): [4]

-

δ 172.5 (C=O)

-

δ 148.8 (C-NO₂)

-

δ 146.7 (Ar-C)

-

δ 129.8 (Ar-CH)

-

δ 123.8 (Ar-CH)

-

δ 60.8 (-OCH₂)

-

δ 35.5 (-CH₂Ar)

-

δ 30.8 (-CH₂COO-)

-

δ 14.2 (-CH₃)

-

-

Mass Spectrometry (EI): m/z (%) = 223 (M⁺), 178, 150, 132, 104.

Discussion and Conclusion

This application note details a rapid and efficient microwave-assisted protocol for the synthesis of ethyl 3-(4-nitrophenyl)propanoate. The use of microwave irradiation significantly reduces the reaction time compared to conventional heating methods, aligning with the principles of green chemistry by improving energy efficiency. The Michael addition reaction, catalyzed by piperidine, provides a reliable route to the desired product. The provided protocol, including purification and characterization data, serves as a valuable resource for researchers in organic synthesis and drug discovery. The methodology can be adapted for the synthesis of a variety of related propanoate derivatives by modifying the starting aldehyde and acrylate.

References

-

CEM Corporation. (n.d.). Nucleophilic additions and substitutions. Retrieved from [Link]

- Rao, H. S. P., & Jothilingam, S. (2003). Solvent-free microwave-mediated Michael addition reactions. Journal of Chemical Sciences, 115(4), 321-325.

-

LookChem. (n.d.). Synthetic Method of Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary information for -. Retrieved from [Link]

-

ResearchGate. (2025). A Mild, Efficient, and Green Procedure for Michael Addition of Active Methylene Compounds to Chalcones Under Microwave Irradiation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Microwave mediated Michael addition. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(4-nitrophenyl)propanoate. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

-

Chegg. (2024). Solved The H NMR spectrum of ethyl propanoate is shown. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl Esters from 4-Nitrobenzaldehyde

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who encounter a common yet critical purification hurdle: the removal of unreacted 4-nitrobenzaldehyde from a desired ethyl ester product. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-tested insights to help you resolve this separation challenge efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is separating 4-nitrobenzaldehyde from my ethyl ester product so challenging?

This is a frequent issue stemming from the similar polarities of the two compounds. Both 4-nitrobenzaldehyde and many common ethyl esters possess polar functional groups (aldehyde/nitro and ester, respectively) and a non-polar aromatic ring.[1][2] This similarity means they often exhibit comparable solubility in common organic solvents and similar affinities for chromatography stationary phases, making simple separation methods difficult.

Q2: What are the key physical properties I should be aware of for these compounds?

Understanding the fundamental properties of your contaminant and product is the first step in designing an effective purification strategy. 4-Nitrobenzaldehyde is typically a yellow crystalline solid.[3] While the properties of your specific ethyl ester will vary, we can use ethyl cinnamate as a representative example of an ester synthesized from an aromatic aldehyde.

Table 1: Comparative Physicochemical Properties

| Property | 4-Nitrobenzaldehyde | Ethyl Cinnamate (Representative Ester) | Rationale for Purification |

| Molecular Weight | 151.12 g/mol [4] | 176.21 g/mol | Similar molecular weights can make separation by distillation difficult under standard conditions. |

| Physical State | Yellow crystalline solid[3] | Colorless liquid[5] | The difference in physical state can sometimes be exploited, but often the aldehyde is dissolved in the crude liquid ester. |

| Melting Point | 103-106 °C[6] | - | Not applicable for a liquid product, but crucial for purification by recrystallization if the ester is a solid. |

| Boiling Point | ~300 °C[4] | 271 °C[7] | Close boiling points make fractional distillation challenging. |

| Solubility | Soluble in ethanol, acetone, chloroform, benzene. Limited in water.[1][4][8] | Soluble in ethanol, ethyl acetate. Insoluble in water.[5][9] | Overlapping solubilities in common organic solvents complicate purification by simple extraction or recrystallization. |

Q3: How can I quickly assess the level of contamination?

Thin-Layer Chromatography (TLC) is the most effective initial diagnostic tool. Spot your crude reaction mixture on a silica gel TLC plate and elute with a solvent system like 20-30% ethyl acetate in hexanes. 4-Nitrobenzaldehyde is relatively polar and should appear as a distinct spot. By comparing its Rf value to that of your desired ester, you can determine the feasibility of separation by column chromatography and monitor the success of your purification.

Troubleshooting Guide 1: Purification by Recrystallization

Q: My ethyl ester product is a solid and I suspect 4-nitrobenzaldehyde contamination. Can I just recrystallize it?

A: Yes, recrystallization is often the simplest and most cost-effective method if your desired product is a solid. The success of this technique hinges on finding a solvent or solvent system in which the solubility of your ethyl ester and the 4-nitrobenzaldehyde contaminant differ significantly with temperature.

Causality: The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which both compounds are soluble. Upon cooling, the less soluble compound (ideally, your product) will crystallize out, leaving the more soluble impurity (the aldehyde) in the mother liquor.

Experimental Protocol: Recrystallization

-

Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) at room temperature and upon heating. A good solvent will dissolve the product when hot but show poor solubility when cold.[10]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (using a water bath or heating mantle) while stirring until it boils.

-

Achieve Saturation: Continue adding small portions of the hot solvent until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your product yield.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing the aldehyde impurity.

-

Drying: Dry the crystals in a vacuum oven.

Scientist's Notebook (Expert Insights):

Dealing with "Oiling Out": If your product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try re-heating the solution and allowing it to cool more slowly, or add slightly more solvent.

Solvent Systems: A mixture of solvents, such as ethyl acetate and hexanes, is often very effective. Dissolve the crude product in the solvent in which it is more soluble (ethyl acetate) and then slowly add the "anti-solvent" (hexanes) until the solution becomes cloudy. Heat to clarify and then cool slowly.[10]

Troubleshooting Guide 2: Purification by Flash Column Chromatography

Q: My product is an oil, or recrystallization failed to remove the aldehyde. How do I use column chromatography for separation?

A: Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a solid stationary phase (typically silica gel).[11] Because the ester and aldehyde have different polarities, they will travel through the column at different rates, allowing for their separation.

Causality: Silica gel is a polar adsorbent. Less polar compounds have a weaker affinity for the silica and will elute faster with a non-polar mobile phase. More polar compounds will adsorb more strongly and require a more polar mobile phase to elute. Generally, aldehydes are more polar than esters, meaning the ethyl ester should elute from the column before the 4-nitrobenzaldehyde.[12]

Experimental Protocol: Flash Column Chromatography

-

TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give a good separation between the ester and aldehyde spots, with the Rf of your desired ester being around 0.3-0.4. A common starting point is a mixture of ethyl acetate and hexanes.

-

Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Carefully pour the slurry into your column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a less polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.

-

Elution: Begin eluting with the solvent system determined by TLC. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity if necessary (gradient elution).

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

-

Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified ethyl ester.

Visualization: Column Chromatography Workflow

Caption: Workflow for purification via flash column chromatography.

Troubleshooting Guide 3: Selective Removal by Chemical Extraction

Q: Column chromatography is too slow and I'm working on a large scale. Is there a faster, non-chromatographic method?

A: Absolutely. A highly efficient and scalable method is to use a chemical workup that selectively targets the aldehyde. This is achieved by washing the organic solution of your crude product with an aqueous solution of sodium bisulfite (NaHSO3).

Causality: The nucleophilic bisulfite ion reacts reversibly with the electrophilic carbonyl carbon of the aldehyde to form a water-soluble bisulfite adduct (a salt).[13][14][15] The ester functional group does not undergo this reaction. This transformation allows the aldehyde to be selectively extracted from the organic phase into the aqueous phase, leaving your purified ester behind. This method is exceptionally effective for separating aldehydes from other organic compounds.[16][17]

Experimental Protocol: Bisulfite Extraction

-

Dissolution: Dissolve your crude product mixture in a water-immiscible organic solvent, such as ethyl acetate or diethyl ether.

-

Co-Solvent Addition: Transfer the solution to a separatory funnel. Add a water-miscible solvent like methanol or THF (approx. 10-20% of the total volume). This is a critical step ; it creates a single phase that dramatically increases the reaction rate between the aldehyde and the aqueous bisulfite.[15][16]

-

Bisulfite Wash: Add a saturated aqueous solution of sodium bisulfite. Stopper the funnel and shake vigorously for 1-2 minutes. You may observe the formation of a white precipitate (the adduct), which will dissolve in the aqueous layer.

-

Phase Separation: Add more water and organic solvent (if needed) to ensure two clear layers form. Allow the layers to separate. The aldehyde is now in the lower aqueous layer as its bisulfite adduct.[13]

-

Extraction: Drain the lower aqueous layer. Wash the remaining organic layer with water, followed by a brine (saturated NaCl) wash to remove residual water and water-soluble impurities.

-

Drying and Concentration: Transfer the organic layer to a flask, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator to obtain the purified ethyl ester.

Visualization: Bisulfite Extraction Mechanism & Workflow

Caption: Mechanism and workflow of aldehyde removal by bisulfite extraction.

Method Selection at a Glance

Choosing the right purification strategy depends on your specific experimental needs.

Table 2: Comparison of Purification Methods

| Feature | Recrystallization | Flash Column Chromatography | Bisulfite Extraction |

| Product State | Solid Only | Solid or Oil | Solid or Oil |

| Scale | Excellent for large scale | Limited by column size; best for mg to g scale | Excellent for large scale |

| Speed | Moderate (hours to days) | Slow (hours) | Fast (minutes) |

| Cost | Low (solvents) | High (silica, large solvent volumes) | Low (bulk chemicals) |

| Purity Achieved | Potentially very high | Very high | Good to high; may leave trace impurities |

| Best For... | Crystalline products where a suitable solvent is found. | Complex mixtures or when very high purity is essential. | Quick, scalable removal of aldehyde impurities. |

This guide provides a comprehensive framework for tackling the removal of 4-nitrobenzaldehyde from your ethyl ester products. By understanding the chemical principles behind each technique, you can troubleshoot effectively and select the optimal method for your laboratory's needs.

References

- Solubility of Things. (n.d.). 4-Nitrobenzaldehyde.

- CymitQuimica. (n.d.). CAS 555-16-8: 4-Nitrobenzaldehyde.

- BenchChem. (n.d.). 4-Nitrobenzaldehyde chemical structure and properties.

- A professional chemical supplier. (n.d.). Understanding the Properties and Handling of 4-Nitrobenzaldehyde. Retrieved from a-professional-chemical-supplier.com

- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.

- ChemicalBook. (n.d.). 4-Nitrobenzaldehyde | 555-16-8.

- BenchChem. (n.d.). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.

- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57379.

- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.

- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.

- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.

- Columbia University. (n.d.). Column chromatography.

- Clark, J. (2015). an introduction to esters.

- Chemistry Stack Exchange. (2014). Ester as a solvent.

- Solubility of Things. (n.d.). Ethyl stearate.

- BIVITURE. (2025). Ethyl Ester Uses: A Versatile Compound Across Diverse Industries.

- Wikipedia. (n.d.). Column chromatography.

- PubChem. (n.d.). Ethyl Acetate.

- BenchChem. (n.d.). Benzaldehyde sodium bisulfite | 4657-12-9.

- Organic Syntheses. (n.d.). ethyl cinnamate.

- Wang, S., et al. (2021). Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. Atmospheric Chemistry and Physics, 21(1), 149-164.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Sciencemadness Discussion Board. (2017). Bisulfite adduct issues.

- Tachrim, Z. P., et al. (2022).

- Olson, T. M., Boyce, S. D., & Hoffmann, M. R. (1986).

- PrepChem. (n.d.). Preparation of ethyl cinnamate.

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- Reddit. (2025). Sodium bisulfite adducts of 4-substituted benzaldehyde.

- Google Patents. (1972). US3660416A - Preparation of aldehydes from esters.

- UW-Madison Chemistry. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate.

- Chemistry LibreTexts. (2023). Preparation of Esters.

- ResearchGate. (2014). Oxidation of Aldehydes to Ethyl Esters.

- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.

- IOP Conference Series: Materials Science and Engineering. (2019).

- Google Patents. (2022). CN114436835A - Preparation process of ethyl p-methoxycinnamate.

- ACS Sustainable Resource Management. (2024). Equilibrium Studies of Biodiesel Ethyl Esters Prepared with a Potassium Glyceroxide Catalyst.

- ResearchGate. (2024). Fatty acid ethyl esters as biodiesel fuel: product quality and efficiency of various purification techniques.

- Sciencemadness Discussion Board. (2021). Synthesis of Isopropyl or Ethyl Acetate using Sodium Bisulfate?.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. CAS 555-16-8: 4-Nitrobenzaldehyde | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scitepress.org [scitepress.org]

- 6. 4-Nitrobenzaldehyde | 555-16-8 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. Column chromatography - Wikipedia [en.wikipedia.org]

- 12. columbia.edu [columbia.edu]

- 13. Workup [chem.rochester.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

Troubleshooting low solubility of ethyl 3-(4-nitrophenyl)propanoate in ethanol

Topic: Troubleshooting low solubility of ethyl 3-(4-nitrophenyl)propanoate in ethanol Ticket ID: SOL-ENP-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Diagnostic Workflow

User Issue: Difficulty dissolving ethyl 3-(4-nitrophenyl)propanoate (CAS: 55899-12-8) in ethanol. Chemical Context: This compound combines a lipophilic ethyl-phenyl tail with a polar nitro group.[1] While ethanol is a standard solvent for recrystallizing nitro-aromatics, this specific structure often exhibits a "solubility gap" at room temperature due to high crystal lattice energy (if solid) or liquid-liquid immiscibility (if oiling out).[1]

Immediate Action Required: Determine if the issue is Thermodynamic (saturation limit reached) or Kinetic (slow dissolution/oiling out).[1]

Diagnostic Decision Tree

Follow this logic flow to identify the correct protocol for your situation.

Figure 1: Decision matrix for troubleshooting solubility based on physical state and thermal response.[1][2]

Technical Deep Dive: The "Why" (Thermodynamics)

To solve the solubility problem, we must understand the competition between the Crystal Lattice Energy and the Solvation Energy .

The Structural Conflict

Ethyl 3-(4-nitrophenyl)propanoate contains three distinct domains:

-

Nitro Group (

): Highly polar, electron-withdrawing.[1] Promotes strong intermolecular -

Phenyl Ring: Lipophilic, planar.[1]

-

Ethyl Ester Chain: Flexible, moderately lipophilic.[1]

Why Ethanol Fails: Ethanol is a polar protic solvent.[1] It interacts well with the nitro and carbonyl groups via Hydrogen Bonding (H-bonding).[1] However, it is often too polar to effectively solvate the hydrophobic phenyl-ethyl core at room temperature.[1]

-

Result: The solvent-solute interactions are weaker than the solute-solute interactions (lattice energy), preventing dissolution.[1]

Solubility Parameters (Hansen Model)

We can predict solubility using Hansen Solubility Parameters (HSP).[1][3] For dissolution, the "distance" between the solvent and solute parameters must be small.

Table 1: Estimated Solubility Parameters

| Component | Compatibility Verdict | |||

| Ethanol | 15.8 | 8.8 | 19.4 | Poor Match (Too much H-bonding, low dispersion) |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Good Match (Balanced polarity) |

| Toluene | 18.0 | 1.4 | 2.0 | Partial Match (Good for phenyl ring, bad for nitro) |

| Target Compound (Est.)[1][4] | ~19.0 | ~10.0 | ~6.0 | Requires Moderate Polarity |

Note: Values for the target are estimated based on nitro-aromatic ester analogs [1].

Practical Troubleshooting Protocols

Protocol A: The "Ethanol-Plus" Method (Co-Solvent Doping)

Use this if the solid remains undissolved even at boiling point.[1]

Mechanism: Adding a co-solvent with lower H-bonding capacity disrupts the solvent structure, allowing the lipophilic domain of the molecule to solvate.[1]

Reagents:

Step-by-Step:

-

Place 1.0 g of the compound in a round-bottom flask.

-

Add 10 mL of Ethanol. Add a magnetic stir bar.[1]

-

Heat to reflux (

).[1] -

Critical Step: If solid persists, add EtOAc dropwise through the condenser.[1]

-

Wait 60 seconds between additions to allow equilibrium.

-

Stop adding EtOAc immediately once the solution becomes clear.[1]

-

Cooling: Remove from heat. Allow to cool to room temperature slowly (wrap flask in foil/towel) to prevent precipitation of amorphous material.

Protocol B: Fixing "Oiling Out"

Use this if the compound melts into liquid droplets at the bottom of the flask but does not dissolve.

Mechanism: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent-mixture saturation temperature.[1][5][6] The compound separates as a liquid phase rather than dissolving.[1][5]

Step-by-Step:

-

Re-heat the mixture until the oily phase dissolves completely (you may need more solvent).

-

Agitation: Vigorously stir to disperse the oil into fine droplets.

-

Temperature Control: Lower the temperature to slightly below the melting point of the compound (approx.

for propanoate derivatives). -

Seeding: Add a tiny seed crystal of the pure compound.

-

Isothermal Stirring: Hold the temperature constant. Do not cool further until you see distinct crystals growing on the seed.[1]

-

Once crystallization starts, cool slowly to

.[1]

Frequently Asked Questions (FAQs)

Q1: I don't have Ethyl Acetate. Can I use Acetone?

-

Answer: Yes, but with caution. Acetone is a good solvent for this compound, but it is too good.[1] It may prevent crystallization entirely (yield loss).[1] If using acetone, you may need to add water (anti-solvent) dropwise to induce crystallization later.[1]

Q2: Why does the solution turn yellow/orange when heated?

-

Answer: Nitro-aromatics are often sensitive to trace bases in ethanol, forming colored "Meisenheimer complexes" or simply exhibiting solvatochromism.[1] Ensure your ethanol is neutral.[1] If the color is intense, it may indicate degradation or hydrolysis of the ester [2].

Q3: Can I use sonication to dissolve it?

-

Answer: Sonication helps break particle agglomerations (kinetics) but does not change the solubility limit (thermodynamics).[1] If the solution is saturated, sonication will not help. Use heat first.[1]

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Provides the theoretical basis for

matching). [1] -

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for recrystallization of aromatic esters).

-

Patsnap Eureka. (2025).[1] Solubility of Ethyl Propanoate in Various Organic Solvents. (General solubility trends for ethyl esters).

-

Sigma-Aldrich. (n.d.).[1] Product Information: 4-Nitrophenyl acetate.[1] (Analogous compound solubility data in ethanol).

Sources

Purification of ethyl 3-(4-nitrophenyl)propanoate by column chromatography

Welcome to the Technical Support Center for Purification Methodologies. I am Dr. Aris, Senior Application Scientist. Below is the comprehensive technical guide for the purification of ethyl 3-(4-nitrophenyl)propanoate via silica gel column chromatography.

This guide is structured to address the specific physicochemical properties of nitro-aromatic esters, which present unique challenges regarding solubility, UV visibility, and separation from polar precursors.[1]

Module 1: Compound Analysis & Pre-Purification Diagnostics[1]

Before packing the column, we must define the separation parameters based on the molecule's properties.

Target Molecule: Ethyl 3-(4-nitrophenyl)propanoate CAS: 7116-34-9 Structure Analysis:

-

Aromatic Nitro Group: Strong chromophore (UV active at 254 nm), often imparts a pale yellow color to the solid. Increases polarity significantly compared to non-nitrated analogs.[1]

-

Ethyl Ester: Moderately polar functional group; susceptible to hydrolysis on highly acidic silica if left too long.[1]

-

Alkyl Chain: Adds lipophilic character, aiding solubility in chlorinated solvents.[1]

Critical Physicochemical Data

| Property | Value / Characteristic | Impact on Chromatography |

| Melting Point | 138-140 °C | Solid at room temp.[1] High risk of crystallization inside the column if liquid loading is too concentrated. |

| Polarity | Moderate | Elutes in mid-polarity solvents (e.g., 10-20% EtOAc in Hexane).[1] |

| Common Impurities | 3-(4-nitrophenyl)propanoic acid | High Polarity/Acidic. Will streak (tail) on silica.[1] Requires removal before column or high-polarity flush.[1] |

| Detection | UV (254 nm) | Excellent visibility.[1] Nitro group quenches fluorescence on F254 plates (appears as dark spot).[1] |

Module 2: Method Development Workflow

Do not guess the solvent system. Use this logic flow to determine the optimal mobile phase.

Figure 1: Method Development Logic Flow. Ensure the target Rf is centered to allow separation from both non-polar side products and polar baseline impurities.

Module 3: The Purification Protocol

Step 1: Stationary Phase Selection

-

Material: Silica Gel 60 (230–400 mesh).[1]

-

Ratio: 30:1 to 50:1 (Silica weight : Crude compound weight).[1]

-

Why? Nitro compounds can drag; a higher silica ratio ensures better resolution of the ortho-isomer if present.

-

Step 2: Sample Loading (The Critical Step)

-

Recommendation: Dry Loading is strongly advised for this compound due to its high melting point (138°C).[1]

-

Protocol: Dissolve crude material in a minimum amount of Dichloromethane (DCM). Add silica gel (1:1 mass ratio with crude). Evaporate solvent on a rotary evaporator until a free-flowing powder remains. Load this powder on top of the packed column.

Step 3: Elution Strategy

-

Gradient Elution (Recommended):

Module 4: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with nitro-aromatic esters.

Q1: My product is co-eluting with a yellow impurity just before the main peak. How do I separate them?

Diagnosis: This is likely the ortho-nitro isomer or a nitration side-product.[1] Isomers often have very similar Rf values.[1] Solution:

-

Change Selectivity: Switch the non-polar solvent from Hexane to Toluene . The pi-pi interactions between Toluene and the nitro-aromatic ring can alter the retention time differentially for ortho vs para isomers.

-

Flatten the Gradient: Use a shallower gradient (e.g., increase EtOAc by 1% every 2 CV) to maximize the number of theoretical plates.

Q2: I see severe "tailing" or streaking of the product spot on TLC and the column.

Diagnosis:

-

Scenario A (Impurity): The streak is likely unreacted 3-(4-nitrophenyl)propanoic acid .[1] Carboxylic acids interact strongly with silanols on the silica surface.

-

Scenario B (Product Instability): Rare for this ester, but if the silica is extremely acidic, it could cause minor hydrolysis.[1] Solution:

-

Pre-Column Wash: Dissolve crude in EtOAc and wash with saturated NaHCO₃ solution before chromatography.[1] This converts the free acid to its water-soluble salt, removing it from the organic layer.

-

Mobile Phase Modifier: If the streak persists, add 1% Acetic Acid to the mobile phase. This keeps the acidic impurity fully protonated, tightening the band (though it will still move slowly). Note: Do not use Triethylamine (TEA) for nitro esters unless you are removing basic impurities; TEA can sometimes promote hydrolysis.[1]

Q3: The column stopped flowing, or I see white crystals forming in the silica bed.

Diagnosis: Crystallization on Column. Ethyl 3-(4-nitrophenyl)propanoate has a high melting point.[1] If you used liquid loading (e.g., dissolved in minimal hot solvent) and the mobile phase is non-polar (Hexane), the compound likely precipitated upon contact with the column. Solution:

-

Immediate Fix: Increase the polarity (add more EtOAc) immediately to redissolve the plug, though this will ruin resolution.

-

Prevention: Use the Dry Loading technique described in Module 3. This distributes the compound over a larger surface area, preventing localized saturation and crystallization.

Q4: I cannot see my compound on the TLC plate using the KMnO4 stain.

Diagnosis: Nitro-aromatics and stable esters are poor candidates for oxidation stains like KMnO4. They do not oxidize easily.[1] Solution:

-

Primary: Use UV Light (254 nm) .[1] The nitro-phenyl ring is a potent UV absorber.

-

Secondary: If UV is unavailable, use Iodine Chamber (reversible) or Phosphomolybdic Acid (PMA) stain (requires heat).[1]

Module 5: Advanced Troubleshooting Logic

Use the following decision tree when standard protocols fail.

Figure 2: Troubleshooting Decision Tree for Nitro-Ester Purification.

References

-

Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][2][3][4] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1][2][3] Journal of Organic Chemistry, 43(14), 2923–2925.[1][3] Link[1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11550335, Ethyl 3-(4-nitrophenyl)propanoate.[1][5] Link[1]

-

Reich, H. J. (2017).[1] Common Solvents and Chromatographic Solvents. University of Wisconsin-Madison, Department of Chemistry.[1] Link

-

Sorbent Technologies. (n.d.).[1] Flash Chromatography Basics & Troubleshooting. Link

Sources

- 1. 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester [webbook.nist.gov]

- 2. Still, W.C., Kahn, M. and Mitra, A. (1978) Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43, 2923-2925. - References - Scientific Research Publishing [scirp.org]

- 3. Chromatography [chem.rochester.edu]

- 4. Chemistry Teaching Labs - Flash Column Chromatography [chemtl.york.ac.uk]

- 5. Ethyl 3-(4-nitrophenyl)propanoate | C11H13NO4 | CID 11550335 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

1H NMR Spectrum Analysis of Ethyl 3-(4-nitrophenyl)propanoate: A Comparative Technical Guide

Topic: 1H NMR Spectrum Analysis of Ethyl 3-(4-nitrophenyl)propanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Ethyl 3-(4-nitrophenyl)propanoate (CAS: 7116-34-9) is a critical intermediate in the synthesis of pharmaceutical agents, including protease inhibitors and cardiovascular drugs. Its structural integrity hinges on three distinct moieties: the electron-deficient nitro-aromatic ring, the saturated propanoate linker, and the ethyl ester terminus.

This guide compares two primary analytical approaches for characterizing this compound: Method A (Routine QC using CDCl₃ at 400 MHz) and Method B (High-Resolution Structural Validation using DMSO-d₆ at 600 MHz) . While Method A offers rapid throughput for standard purity checks, Method B is superior for resolving subtle impurity profiles and confirming aromatic substitution patterns in complex reaction mixtures.

Part 1: Structural Context & Assignment Logic[1]

Before analyzing the spectra, one must understand the magnetic environment of the protons. The molecule is segmented into three spin systems:[1][2]

-

The Ethyl Ester System (Spin System 1): A classic

pattern. The methyl protons ( -

The Propanoate Linker (Spin System 2): An

system (often appearing as two triplets). The protons -

The Nitro-Aromatic Ring (Spin System 3): An

system. The nitro group is strongly electron-withdrawing, significantly deshielding the ortho protons.

Visualization: Signal Assignment Logic

Caption: Logical flow from chemical structure to predicted NMR chemical shifts based on electronic environments.

Part 2: Comparative Analysis (Method A vs. Method B)

This section evaluates the performance of two distinct protocols.

Method A: Routine QC (CDCl₃, 400 MHz)

-

Best For: Routine purity checks, reaction monitoring, and high-throughput screening.

-